Cas no 1805370-25-5 (2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine)

2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine
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- インチ: 1S/C6H2BrF2IN2O2/c7-4-2(5(8)9)1-3(10)6(11-4)12(13)14/h1,5H
- InChIKey: GALAMWXMEGUXQL-UHFFFAOYSA-N
- ほほえんだ: IC1=C([N+](=O)[O-])N=C(C(C(F)F)=C1)Br
計算された属性
- せいみつぶんしりょう: 377.831
- どういたいしつりょう: 377.831
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029060231-1g |
2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine |
1805370-25-5 | 97% | 1g |
$1,549.60 | 2022-04-01 |
2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridineに関する追加情報
2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine: A Comprehensive Overview
The compound 2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine, identified by the CAS number 1805370-25-5, is a highly functionalized aromatic heterocyclic compound. This molecule belongs to the pyridine family, which is widely recognized for its applications in various fields of chemistry, including pharmaceuticals, agrochemicals, and materials science. The presence of multiple substituents—bromo, difluoromethyl, iodo, and nitro groups—on the pyridine ring imparts unique electronic and steric properties, making it a valuable substrate for further chemical transformations.
The structure of 2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine is characterized by a pyridine ring with substituents at positions 2, 3, 5, and 6. The bromo group at position 2 introduces electron-withdrawing effects, while the difluoromethyl group at position 3 adds both electron-withdrawing and steric effects due to the fluorine atoms. The iodo group at position 5 contributes significantly to the molecule's reactivity due to its high electronegativity and potential for nucleophilic substitution reactions. The nitro group at position 6 is a strong electron-withdrawing group that enhances the overall electrophilicity of the pyridine ring.
Recent studies have highlighted the importance of such multifunctional compounds in drug discovery. For instance, the nitro group in 2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine has been shown to play a critical role in modulating the pharmacokinetic properties of drugs. Additionally, the bromo and iodo substituents provide opportunities for further functionalization through nucleophilic aromatic substitution reactions, which are essential in medicinal chemistry for optimizing bioavailability and efficacy.
In terms of synthesis, 2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine can be prepared via a multi-step process involving sequential substitution and nitration reactions on a pyridine derivative. The use of advanced catalytic systems and green chemistry principles has made this synthesis more efficient and environmentally friendly. Researchers have also explored alternative routes using microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
The application of 2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine extends beyond pharmaceuticals into materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of new semiconducting materials. Recent advancements in this area have demonstrated how such compounds can be integrated into organic field-effect transistors (OFETs) to improve device performance.
In conclusion, 2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine is a versatile compound with significant potential in multiple domains of chemistry. Its complex structure allows for a wide range of chemical transformations, making it an invaluable tool for researchers in both academia and industry. As ongoing research continues to uncover new applications and synthetic strategies for this compound, its role in advancing chemical science is expected to grow even further.
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